4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrroloquinoline core, a phenyl-substituted tetrazole moiety, and a sulfanyl methyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the sulfanyl methyl group under mild reaction conditions to avoid decomposition of the sensitive tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced tetrazole derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with quinoline or tetrazole moieties, such as:
- 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TRIAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE
- 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-THIADIAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE
Uniqueness
The uniqueness of 4,4-DIMETHYL-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C21H17N5O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
11,11-dimethyl-9-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C21H17N5O2S/c1-21(2)11-13(15-9-6-10-16-17(15)25(21)19(28)18(16)27)12-29-20-22-23-24-26(20)14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 |
InChI Key |
FEWIBPLGWKONBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CSC4=NN=NN4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.